PU-H71 hydrate - 1202865-65-3

PU-H71 hydrate

Catalog Number: EVT-281457
CAS Number: 1202865-65-3
Molecular Formula: C18H23IN6O3S
Molecular Weight: 530.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PU-H71 (8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine) is a potent, synthetic, purine-scaffold inhibitor of Heat Shock Protein 90 (Hsp90). [ [], [], [] ] It exhibits selectivity for the active conformation of Hsp90, particularly within a multi-chaperone complex referred to as the epichaperome, found predominantly in tumor cells. [ [], [], [], [] ] While the provided abstracts do not specifically mention a "hydrate" form of PU-H71, it is possible that PU-H71, like many compounds, can exist in different solid-state forms, including hydrates, depending on its preparation and storage conditions. This analysis will focus on the information available about PU-H71, regardless of its specific solid-state form.

Synthesis Analysis

The synthesis of PU-H71 is achieved through a multi-step process involving commercially available starting materials. One published method outlines a five-step synthesis utilizing 1,3-dibromopropane-d6. [ [] ] This specific synthesis route suggests the incorporation of deuterium atoms, leading to a deuterated version of PU-H71 (PU-H71-d6), which can be used as an internal standard in analytical techniques like LC-MS-MS for accurate drug quantification in biological samples.

Molecular Structure Analysis

PU-H71 consists of a purine scaffold with various substitutions. The structure includes a benzodioxol moiety connected to the purine ring through a sulfur atom. A propylamine chain with an isopropyl group is attached to the purine ring at the 9-position. [ [], [] ] Specific details on bond lengths, angles, and other structural parameters require further investigation using techniques like X-ray crystallography or advanced spectroscopic methods.

Chemical Reactions Analysis

The primary chemical reaction involving PU-H71 is its binding to the ATP-binding site of Hsp90. [ [], [], [] ] This binding event is likely reversible and driven by non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. Further studies are needed to elucidate the specific interactions, binding kinetics, and thermodynamic parameters associated with PU-H71 binding to Hsp90.

Mechanism of Action

PU-H71 exerts its anti-tumor activity by binding to the ATP-binding pocket of Hsp90, inhibiting its chaperone function. [ [], [], [], [] ] This inhibition leads to the destabilization and subsequent proteasomal degradation of Hsp90 client proteins. [ [], [], [] ] These client proteins often include oncogenic signaling proteins crucial for tumor cell proliferation, survival, and other malignant processes. [ [], [], [] ]

Applications
  • Breast Cancer: PU-H71 alone and in combination with nab-paclitaxel showed promising results in preclinical models of HER2-negative metastatic breast cancer. [ [], [], [] ] It demonstrated potent anti-tumor activity, inducing complete responses in triple-negative breast cancer models. [ [], [] ] PU-H71 also significantly impaired lung metastasis in a triple-negative breast cancer model, [ [] ] suggesting its potential in treating advanced and metastatic disease.
  • Acute Myeloid Leukemia (AML): PU-H71 showed efficacy in AML models, particularly those harboring FLT3-ITD mutations and TP53 mutations. [ [], [], [] ] It effectively killed AML cells, including stem and progenitor cells, while exhibiting minimal toxicity to normal hematopoietic cells. [ [] ] PU-H71 also demonstrated synergistic effects with other anti-cancer agents like venetoclax, a BCL-2 inhibitor, in treating TP53-mutant AML. [ [] ]
  • Ewing Sarcoma: PU-H71 exhibited significant activity in preclinical models of Ewing sarcoma, inhibiting tumor growth and metastasis. [ [], [] ]
  • Diffuse Large B-cell Lymphoma (DLBCL): PU-H71 demonstrated potent activity in DLBCL preclinical models, inhibiting tumor growth and inducing apoptosis. [ [] ]
  • Myeloproliferative Neoplasms: PU-H71 showed efficacy in JAK2V617F and MPLW515L-induced murine models of myeloproliferative neoplasms. [ [] ]
  • Tumor Imaging: PET imaging using 124I-PU-H71 allows for the visualization and quantification of epichaperome expression in tumors, potentially serving as a predictive biomarker of response to PU-H71 therapy. [ [], [], [], [] ] This theragnostic approach could enable personalized treatment strategies by identifying patients most likely to benefit from PU-H71 treatment.
Future Directions
  • Clinical Trials: Further clinical trials are crucial to validate the preclinical findings and assess the safety and efficacy of PU-H71 in humans. Ongoing trials are evaluating PU-H71 as a single agent and in combination therapies for various cancers, including breast cancer, AML, and myelofibrosis. [ [], [], [] ]

PU-H71

Compound Description: PU-H71 (8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9[3-(propan-2-ylamino)propyl]purin-6-amine) is a potent, synthetic, purine-scaffold Hsp90 inhibitor. [, , , , , , , , , , , ] It exhibits potent antitumor activity by specifically inhibiting active Hsp90, promoting the proteasomal degradation of oncogenic signaling proteins, and inducing apoptosis. [, , , , , , , , , , , , , , , , , , ] PU-H71 demonstrates preferential binding to Hsp90 within epichaperomes, making it a promising therapeutic agent for various cancers, including AML and TNBC. [, , , , , , , , , ]

Relevance: PU-H71 is the anhydrous form of PU-H71 hydrate. [] The addition of water molecules during the formation of the hydrate does not alter the fundamental structure of the PU-H71 molecule.

124I-PU-H71

Compound Description: 124I-PU-H71 is a radiolabeled analog of PU-H71, utilizing the radioisotope iodine-124 (124I). [, , , ] This modification allows for its use as a non-invasive imaging agent in Positron Emission Tomography (PET), enabling the visualization and quantification of epichaperome expression in tumors. [, , , ] Importantly, the incorporation of 124I does not alter the biochemical properties of PU-H71, maintaining its ability to bind to Hsp90. [, , , ]

Relevance: 124I-PU-H71 is a radiolabeled version of PU-H71 hydrate, sharing the same core structure with the addition of a radioactive iodine isotope. [, , , ] This modification is specifically for imaging purposes and does not significantly alter the molecule's interaction with Hsp90. [, , , ]

PU-H36

Compound Description: PU-H36 is a Grp94-selective inhibitor, exhibiting a preference for binding to Grp94 over other Hsp90 paralogs. [] Structural studies have revealed that PU-H36's selectivity arises from its ability to engage with Site 2, a conditionally available side pocket within the ATP-binding domain of Grp94. [] This binding interaction is mediated by the 8-aryl moiety of PU-H36 and is accompanied by significant conformational changes in the N-terminal domain of Grp94. []

Relevance: Although the exact structure of PU-H36 is not provided in the papers, it is mentioned as a structurally related compound to PU-H71 hydrate, both belonging to the purine-scaffold class of Hsp90 inhibitors. [] The key difference lies in their selectivity profiles, with PU-H36 exhibiting specificity towards Grp94, while PU-H71 displays a broader Hsp90 inhibitory profile. []

d6-labeled PU-H71

Compound Description: d6-labeled PU-H71 is a deuterated form of PU-H71, where six hydrogen atoms are replaced with deuterium (2H) isotopes. [] This modification is commonly employed in analytical chemistry to create an internal standard for mass spectrometry-based quantification of PU-H71 in biological samples. [] The incorporation of deuterium does not significantly alter the chemical behavior of PU-H71, making it suitable for accurate drug concentration measurements. []

Relevance: d6-labeled PU-H71 is an isotopically labeled version of PU-H71 hydrate. [] The deuterium atoms replace six hydrogen atoms in the PU-H71 molecule, resulting in a heavier but chemically similar compound. [] This modification is specifically used for analytical purposes and does not affect the drug's pharmacological activity. []

FITC-bound PU-H71 (F2)

Compound Description: This compound involves the conjugation of PU-H71 with fluorescein isothiocyanate (FITC), a fluorescent dye commonly used for labeling and detection in biological research. [] FITC-bound PU-H71 serves as a probe for detecting epichaperome abundance in AML cells using flow cytometry. [] The fluorescence signal from FITC allows for the identification and quantification of cells with high epichaperome levels. []

Relevance: FITC-bound PU-H71 is a fluorescently labeled version of PU-H71 hydrate, created by attaching the FITC molecule to the PU-H71 structure. [] This modification enables the visualization and study of PU-H71's interaction with epichaperomes in cells using fluorescence-based techniques. []

Biotinylated PU-H71 derivatives

Compound Description: These derivatives involve the attachment of biotin, a small molecule with high affinity for avidin and streptavidin, to the PU-H71 structure. [] This modification enables the isolation and investigation of Hsp90 complexes in live cells. [] Biotinylated PU-H71 derivatives can permeate cell membranes and bind to Hsp90, and the attached biotin allows for affinity purification of the Hsp90 complexes using avidin or streptavidin-coated beads. [] This technique facilitates the study of Hsp90 interactions and downstream signaling pathways in a cellular context. []

Relevance: Biotinylated PU-H71 derivatives are structurally related to PU-H71 hydrate through the addition of a biotin molecule to the PU-H71 structure. [] This modification enables researchers to study Hsp90 interactions within live cells by taking advantage of the strong biotin-avidin/streptavidin binding for isolation and analysis. []

Properties

CAS Number

1202865-65-3

Product Name

PU-H71 hydrate

IUPAC Name

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;hydrate

Molecular Formula

C18H23IN6O3S

Molecular Weight

530.39

InChI

InChI=1S/C18H21IN6O2S.H2O/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H2

InChI Key

ZUGBRIZOLBTCHT-UHFFFAOYSA-N

SMILES

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.O

Solubility

Soluble in DMSO

Synonyms

PU H71 hydrate; PUH71 hydrate; PU-H71 hydrate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.